molecular formula C15H21NO4 B4184711 (2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4184711
M. Wt: 279.33 g/mol
InChI Key: XCIFQWHLWLXUDW-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It features a morpholine ring substituted with a 2,3-dimethoxybenzoyl group and two methyl groups at the 2 and 6 positions

Safety and Hazards

“2,3-Dimethoxybenzoyl chloride” is classified as Acute toxicity, Oral (Category 4), H302 Skin irritation (Category 2), H315 . It’s harmful if swallowed and causes skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2,3-dimethoxybenzoic acid with morpholine derivatives. One common method includes the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzoyl chloride, which is then reacted with 2,6-dimethylmorpholine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves the activation of the carbonyl group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This activation is crucial for its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzoyl chloride
  • 2,3-Dimethoxybenzoic acid
  • 2,6-Dimethylmorpholine

Uniqueness

4-(2,3-Dimethoxybenzoyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)12-6-5-7-13(18-3)14(12)19-4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFQWHLWLXUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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